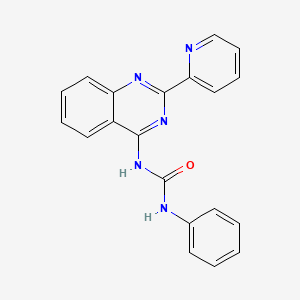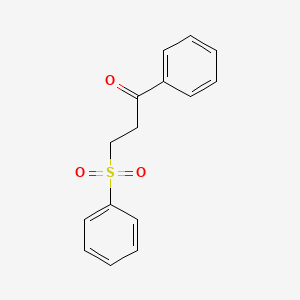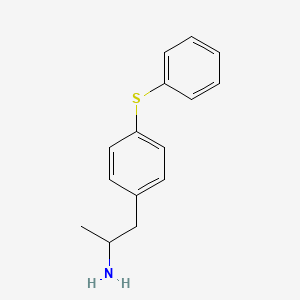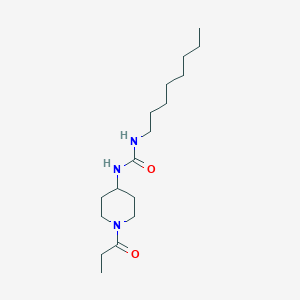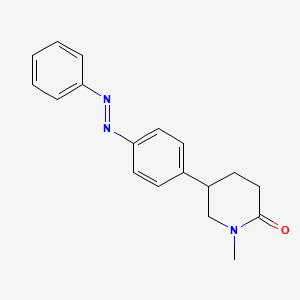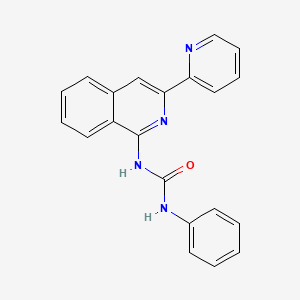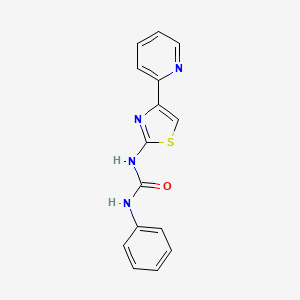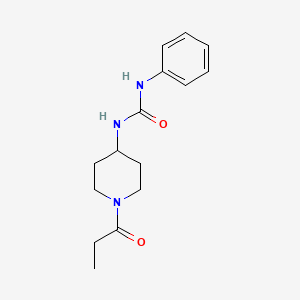
1-Phenyl-3-(1-propionylpiperidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(1-propionylpiperidin-4-yl)urea is a chemical compound known for its significant biological activities. It is a potent inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(1-propionylpiperidin-4-yl)urea typically involves the reaction of 1-propionylpiperidine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Reacting 1-propionylpiperidine with phenyl isocyanate in an organic solvent such as dichloromethane.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using column chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix the reactants.
- Employing automated systems for stirring and temperature control.
- Utilizing industrial-scale purification techniques such as recrystallization and large-scale chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-3-(1-propionylpiperidin-4-yl)urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of hydroxylated metabolites.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1-Phenyl-3-(1-propionylpiperidin-4-yl)urea has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, neurodegenerative disorders, and hypertension.
Industry: Used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(1-propionylpiperidin-4-yl)urea involves the inhibition of soluble epoxide hydrolase. This enzyme is responsible for the hydrolysis of epoxides to diols. By inhibiting this enzyme, the compound increases the levels of epoxides, which have anti-inflammatory and neuroprotective effects. The molecular targets include:
Soluble epoxide hydrolase: Inhibition leads to increased epoxide levels.
p38 Mitogen-Activated Protein Kinase (MAPK): Inhibition of this kinase reduces inflammation and neuronal damage
Similar Compounds:
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea: A similar compound with trifluoromethoxy substitution, known for its dual inhibition of soluble epoxide hydrolase and p38 kinase.
1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea: Another similar compound with trifluoromethoxy substitution, used in research for its anti-inflammatory properties
Uniqueness: this compound is unique due to its specific inhibition of soluble epoxide hydrolase without affecting other enzymes significantly. This selectivity makes it a valuable compound for studying the role of epoxides in biological systems and for developing targeted therapies .
Propriétés
Formule moléculaire |
C15H21N3O2 |
|---|---|
Poids moléculaire |
275.35 g/mol |
Nom IUPAC |
1-phenyl-3-(1-propanoylpiperidin-4-yl)urea |
InChI |
InChI=1S/C15H21N3O2/c1-2-14(19)18-10-8-13(9-11-18)17-15(20)16-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H2,16,17,20) |
Clé InChI |
XOEKGIBLQVJFBB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



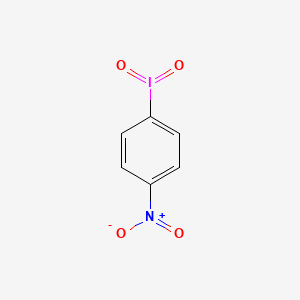

![1-Methoxy-6-phenyl-6H-benzo[c]chromene](/img/structure/B10840403.png)
![1-Morpholin-4-yl-benzo[f]chromen-3-one](/img/structure/B10840404.png)
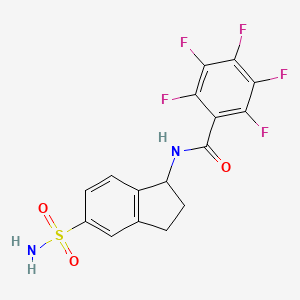
![1-Methoxy-6-phenyl-6H-benzo[c]chromen-8-ylamine](/img/structure/B10840415.png)
